2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole
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Overview
Description
2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole is an organic compound with a complex structure that includes both hydrazine and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst or a base to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. For example, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
- 1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one
Uniqueness
2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole is unique due to its specific structure, which combines both hydrazine and imidazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity profiles .
Properties
CAS No. |
34938-50-6 |
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Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1H-imidazol-2-yl-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C10H10N4O/c1-15-9-4-2-8(3-5-9)13-14-10-11-6-7-12-10/h2-7H,1H3,(H,11,12) |
InChI Key |
GHJIVLLAXYDUGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=NC=CN2 |
Origin of Product |
United States |
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